molecular formula C9H10ClFO B7990460 2-(4-Chloro-3-fluorophenyl)propan-2-ol

2-(4-Chloro-3-fluorophenyl)propan-2-ol

Cat. No.: B7990460
M. Wt: 188.62 g/mol
InChI Key: UGFTZHWYJLPKRM-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)propan-2-ol is a secondary alcohol featuring a disubstituted aromatic ring with chloro (Cl) and fluoro (F) groups at the 4- and 3-positions, respectively. The propan-2-ol moiety contributes to its polarity and hydrogen-bonding capability, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFTZHWYJLPKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)propan-2-ol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, catalytic hydrogenation using a palladium catalyst on carbon (Pd/C) can be employed to reduce the aldehyde group to an alcohol. This method is advantageous due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide (NaOMe) in methanol under reflux conditions.

Major Products Formed

    Oxidation: 2-(4-Chloro-3-fluorophenyl)propan-2-one.

    Reduction: 2-(4-Chloro-3-fluorophenyl)propane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It serves as a precursor for the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Chloro-3-fluorophenyl)propan-2-ol exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of chlorine and fluorine atoms can enhance binding affinity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The 4-chloro-3-fluorophenyl group is a common motif in bioactive molecules due to its electronic and steric properties. Comparisons with analogs include:

  • 1-Chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol (5a): This compound () shares the propan-2-ol backbone but incorporates a cyclopropylmethoxy-ethylphenoxy substituent.
  • 2-[2-Chloro-4-(4-fluorophenoxy)phenyl]-1-methoxy-3-(1,2,4-triazol-1-yl)propan-2-ol (): The triazole ring introduces hydrogen-bonding sites and heterocyclic rigidity, which may enhance antifungal activity. The methoxy group further modifies solubility and metabolic stability .
Compound Substituents Key Functional Groups Molecular Weight
2-(4-Chloro-3-fluorophenyl)propan-2-ol 4-Cl, 3-F on phenyl Secondary alcohol ~188.63*
Compound 5a () Cyclopropylmethoxy-ethylphenoxy Ether, secondary alcohol Not reported
Compound in 4-Fluorophenoxy, triazolyl, methoxy Triazole, ether, methoxy 377.80

*Calculated based on molecular formula C₉H₉ClFO.

Physicochemical Properties

  • Solubility : The secondary alcohol in this compound offers moderate water solubility, whereas methoxy or triazole groups () increase hydrophobicity .
  • Acidity : The hydroxyl group (pKa ~16–18) is less acidic than carboxylic acids (, pKa ~4–5) but more reactive than ethers or protected amines .

Biological Activity

2-(4-Chloro-3-fluorophenyl)propan-2-ol, a chiral compound with significant biological potential, is characterized by its unique molecular structure, which includes a secondary alcohol and a substituted phenyl ring. The presence of halogen substituents, specifically chlorine and fluorine, enhances its reactivity and biological activity. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H10ClF
  • Molecular Weight : Approximately 201.64 g/mol
  • Chirality : The compound exhibits chirality due to the presence of a chiral center, influencing its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator in biochemical pathways, influencing metabolic processes and signal transduction mechanisms.
  • Neurotransmitter Interaction : Research indicates that it may modulate neurotransmitter systems, potentially impacting mood regulation and cognitive functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown significant inhibition against various bacterial strains, particularly Staphylococcus aureus. The following table summarizes the antimicrobial efficacy:

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µM)
This compound1532
MA-11561616
MA-11151532
Control (DMSO)No inhibitionN/A

The data indicates that the compound exhibits comparable antimicrobial activity to standard antibiotics like Gentamycin .

Neuropharmacological Effects

In addition to its antimicrobial properties, this compound has been evaluated for its neuropharmacological effects. Studies suggest that it may enhance binding affinity to neurotransmitter receptors due to the presence of fluorine, potentially leading to improved efficacy in treating neurological disorders such as depression and anxiety.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study investigating the effects of various fluoroaryl derivatives found that this compound exhibited a notable zone of inhibition against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
  • Neurotransmitter Modulation :
    • Research focused on the modulation of neurotransmitter systems revealed that compounds similar to this compound could influence pathways related to mood regulation. This suggests its potential application in developing treatments for mood disorders.

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